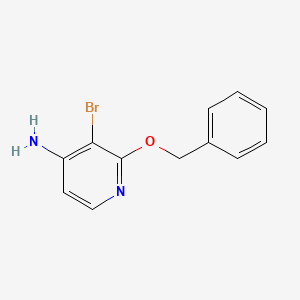

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

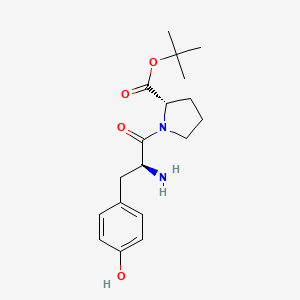

The compound “2-(Benzyloxy)-3-bromopyridin-4-amine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-3-bromopyridin-4-amine” were not found, similar compounds have been synthesized through various methods. For instance, 2-benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .Molecular Structure Analysis

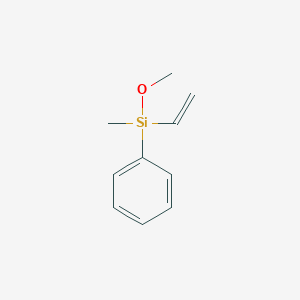

The molecular structure of “2-(Benzyloxy)-3-bromopyridin-4-amine” would likely involve a pyridine ring with an amino group, a benzyloxy group, and a bromine atom attached. The exact positions of these groups on the pyridine ring would depend on the specific compound .Applications De Recherche Scientifique

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-3-bromopyridin-4-amine is emerging as a mild, convenient, and uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-3-bromopyridin-4-amine delivers the active reagent in situ .

Preparation of Sequential Polypeptides

2-(Benzyloxy)-3-bromopyridin-4-amine is used in the preparation of sequential polypeptides . These polypeptides have a wide range of applications in biological research and drug development .

Synthesis of Multidentate Chelating Ligands

This compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are crucial in coordination chemistry and are often used in the creation of catalysts .

Pharmaceutical Research

2-(Benzyloxy)-3-bromopyridin-4-amine is used in pharmaceutical research . It can act as a pharmaceutical intermediate, playing a key role in the synthesis of various drugs .

[1,2]-Wittig Rearrangement

Further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines have revealed its limitations . Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Synthesis of Complex Alcohol Substrates

2-(Benzyloxy)-3-bromopyridin-4-amine is used in the synthesis of complex alcohol substrates . This is particularly useful when protection of these substrates as benzyl ethers is often frustrated by the need to employ basic or acidic conditions that may not be compatible with intricate systems .

Propriétés

IUPAC Name |

3-bromo-2-phenylmethoxypyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOPCSZTFWBLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=CC(=C2Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-3-bromo-pyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)

![t-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B6307145.png)